Cicloprolol-d5
Description
Cicloprolol-d5 is a deuterated analog of Cicloprolol, a β1-adrenergic receptor antagonist (beta-blocker) used primarily in managing hypertension and cardiovascular disorders. The incorporation of five deuterium atoms (d5) at specific molecular positions enhances metabolic stability by slowing cytochrome P450 (CYP)-mediated oxidation, thereby prolonging its plasma half-life and reducing dosing frequency compared to non-deuterated counterparts . This compound retains the selective β1-blocking activity of its parent compound, ensuring therapeutic efficacy while mitigating first-pass metabolism and interindividual variability in pharmacokinetics (PK). Its development aligns with strategies to optimize drug profiles through deuterium substitution, a method validated in other deuterated drugs like deutetrabenazine .
Properties
Molecular Formula |
C₁₈H₂₄D₅NO₄ |
|---|---|
Molecular Weight |
328.46 |
Synonyms |
(±)-1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-[(1-methylethyl)amino]-2-propano-d5l; 1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Pharmacokinetic Parameters of this compound, Cicloprolol, and Metoprolol
| Parameter | This compound | Cicloprolol | Metoprolol |
|---|---|---|---|
| Bioavailability | ~65% | ~50% | ~50% |
| Half-life (t₁/₂) | 8–10 hours | 4–6 hours | 3–7 hours |
| Metabolism | CYP3A4 (slower) | CYP3A4 | CYP2D6 |
| Excretion | Renal (60%), Fecal (40%) | Renal (55%), Fecal (45%) | Renal (95%) |
| Protein Binding | 85% | 85% | 10% |
Key Findings :
- This compound exhibits a 60–100% longer half-life than Cicloprolol due to deuterium-induced kinetic isotope effects, reducing metabolic clearance .
Pharmacodynamic Comparison
Table 2: Pharmacodynamic Properties
| Parameter | This compound | Cicloprolol | Metoprolol |
|---|---|---|---|
| Receptor Selectivity | β1 > β2 (100:1) | β1 > β2 (100:1) | β1 > β2 (75:1) |
| Mechanism | Competitive antagonism | Competitive antagonism | Competitive antagonism |
| Adverse Effects | Bradycardia, Fatigue | Bradycardia, Fatigue | Bronchospasm (β2-mediated) |
Key Findings :
- Both this compound and Cicloprolol demonstrate superior β1-selectivity compared to Metoprolol, minimizing β2-mediated adverse effects like bronchoconstriction .
- This compound’s stable plasma levels reduce peak concentration-dependent side effects (e.g., hypotension) compared to non-deuterated Cicloprolol .
Clinical Implications
This compound’s extended half-life supports once-daily dosing, improving patient adherence. Its metabolic stability reduces drug-drug interaction risks compared to Metoprolol, which is susceptible to CYP2D6 inhibitors (e.g., fluoxetine) . However, higher production costs associated with deuterated synthesis may limit accessibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
